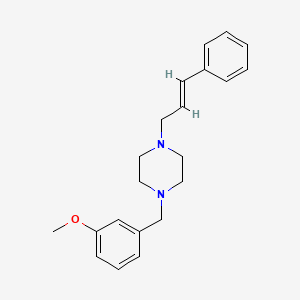![molecular formula C10H10ClN5OS B5884960 2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)
2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide, also known as CCTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCTA belongs to the class of tetrazole-based compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. This compound has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been found to reduce seizure activity by modulating the activity of ion channels and receptors in the central nervous system. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been extensively studied for its pharmacological effects, making it a well-characterized compound for research purposes. However, there are also limitations to using this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide. One area of research is the development of more potent and selective analogs of this compound for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of this compound on cognitive function and memory. Additionally, the development of new methods for the administration of this compound in vivo could improve its utility as a potential therapeutic agent.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide involves the reaction of 4-chlorobenzenethiol with 2-methyl-2H-tetrazol-5-ylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 184-186°C.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. This compound has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5OS/c1-16-14-10(13-15-16)12-9(17)6-18-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAZCUZWQKPKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5884888.png)


![4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5884917.png)

![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)
![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)

